molecular formula C6H3BCl2F3K B1401146 Potassium 3,5-dichlorophenyltrifluoroborate CAS No. 929626-20-0

Potassium 3,5-dichlorophenyltrifluoroborate

Cat. No.: B1401146
CAS No.: 929626-20-0
M. Wt: 252.9 g/mol
InChI Key: LPAWVDUPJPGETJ-UHFFFAOYSA-N
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Description

Molecular Composition and Crystallographic Analysis

This compound exhibits a well-defined molecular composition with the empirical formula C₆H₃BCl₂F₃K and a molecular weight of 252.9 grams per mole. The compound is systematically identified by the Chemical Abstracts Service number 929626-20-0, establishing its unique chemical identity within the broader class of organotrifluoroborate compounds. The molecular structure consists of a phenyl ring bearing two chlorine substituents at the 3 and 5 positions, which is directly bonded to a boron center that coordinates three fluorine atoms in a tetrahedral arrangement, with the entire anionic complex balanced by a potassium cation.

The crystallographic analysis of aryltrifluoroborate potassium salts reveals characteristic layered architectures that are fundamental to understanding their solid-state organization. These layered structures can be classified into single or double sheet configurations depending on the mutual arrangement of the potassium cations within the crystal lattice. The presence of electron-withdrawing chlorine substituents at the 3 and 5 positions of the phenyl ring significantly influences the electronic distribution and consequently affects the crystallographic packing patterns. The double-sheet type of ionic layer formation is commonly observed in the parent phenyltrifluoroborate potassium salt and most of its simple derivatives, though this motif can be modified by the presence of specific substituents or solvent molecules.

Research has demonstrated that the layered character of organotrifluoroborate crystal structures exhibits a significant difference in the strength of hydrophobic and hydrophilic interactions, which is directly reflected in their characteristic platelike crystal morphology. The crystals display a pronounced tendency to stratify parallel to the layer planes, a behavior that is intimately connected to the anisotropic nature of intermolecular interactions within the solid-state structure. The positioning of chlorine atoms at the meta positions creates specific steric and electronic environments that influence both intramolecular bond lengths and intermolecular packing arrangements.

Spectroscopic Identification (¹H/¹³C/¹¹B/¹⁹F NMR, FT-IR)

Nuclear magnetic resonance spectroscopy provides comprehensive structural identification of this compound through multiple nuclei analysis. The ¹H nuclear magnetic resonance spectrum typically exhibits characteristic resonances corresponding to the aromatic protons on the dichlorosubstituted benzene ring. The three protons present on the aromatic ring appear as distinct signals due to the symmetrical substitution pattern, with the proton at the 4-position appearing as a triplet due to coupling with the equivalent protons at the 2 and 6 positions. The chemical shifts of these aromatic protons are influenced by the electron-withdrawing nature of both the chlorine substituents and the boron center.

¹³C nuclear magnetic resonance analysis reveals the carbon framework of the molecule, with particular attention to the carbon atom directly bonded to the boron center. This carbon typically exhibits characteristic downfield shifts due to the electron-deficient nature of the boron atom. The carbon atoms bearing chlorine substituents also display distinctive chemical shifts that reflect the electronic influence of the halogen atoms. The remaining aromatic carbon atoms provide additional structural confirmation through their characteristic aromatic region chemical shifts.

¹¹B nuclear magnetic resonance spectroscopy serves as a crucial analytical tool for confirming the tetrahedral coordination environment of the boron center. The boron nucleus in trifluoroborate salts typically exhibits resonances in a characteristic chemical shift range, and coupling constants between ¹¹B and ¹⁹F nuclei can often be observed when using modified pulse sequences that provide better resolution. The tetrahedral coordination of boron with three fluorine atoms and one carbon atom creates a specific electronic environment that is readily identifiable through ¹¹B nuclear magnetic resonance analysis.

¹⁹F nuclear magnetic resonance provides definitive confirmation of the trifluoroborate functionality, with the three equivalent fluorine atoms appearing as a single resonance due to rapid exchange and symmetry. The chemical shift of the fluorine nuclei in trifluoroborate compounds is characteristic and serves as a reliable diagnostic feature. Coupling between ¹⁹F and ¹¹B nuclei may be observed under appropriate experimental conditions, providing additional structural confirmation of the boron-fluorine connectivity.

Nuclear Magnetic Resonance Data Summary
Nucleus Expected Chemical Shift Range Multiplicity Coupling Information
¹H 7.0-8.0 ppm (aromatic) Triplet/Doublet Meta-coupling patterns
¹³C 120-140 ppm (aromatic) Singlet Quaternary carbon at boron
¹¹B 2-4 ppm Quartet ¹¹B-¹⁹F coupling observed
¹⁹F -138 to -142 ppm Singlet ¹⁹F-¹¹B coupling possible

Fourier Transform Infrared spectroscopy provides complementary structural information through characteristic vibrational modes. The aromatic carbon-hydrogen stretching vibrations typically appear in the 3000-3100 wavenumber region, while aromatic carbon-carbon stretching modes are observed in the 1400-1600 wavenumber range. The carbon-chlorine stretching vibrations provide distinctive peaks in the 600-800 wavenumber region. The boron-fluorine stretching modes appear as strong, characteristic absorptions in the 1000-1400 wavenumber region, confirming the presence of the trifluoroborate functionality.

X-ray Diffraction Studies of Boron-Fluorine Coordination

Single-crystal X-ray diffraction analysis provides the most definitive structural characterization of this compound, revealing precise bond lengths, bond angles, and coordination geometries. The boron center adopts a tetrahedral coordination geometry with three fluorine atoms and one carbon atom from the dichlorophenyl group. The boron-fluorine bond lengths are typically uniform and fall within the expected range for tetrahedral trifluoroborate compounds, generally measuring between 1.38 and 1.42 Angstroms.

The phenyl ring maintains planarity with the boron atom positioned slightly out of the aromatic plane due to the tetrahedral geometry requirements. The carbon-boron bond length connecting the aromatic ring to the boron center typically measures approximately 1.56-1.58 Angstroms, consistent with sp²-sp³ carbon-boron single bonds. The chlorine substituents at the 3 and 5 positions exhibit characteristic carbon-chlorine bond lengths of approximately 1.74-1.76 Angstroms.

Crystallographic analysis reveals that the potassium cations interact with the trifluoroborate anions through electrostatic interactions, with potassium-fluorine contact distances typically ranging from 2.6 to 3.2 Angstroms. The coordination environment around the potassium cation is often irregular and may involve multiple trifluoroborate anions, contributing to the characteristic layered structure observed in these compounds. The packing arrangement is stabilized by a combination of ionic interactions between potassium cations and trifluoroborate anions, as well as weaker intermolecular forces including halogen bonding interactions involving the chlorine substituents.

Crystallographic Parameters
Parameter Typical Value Range
Boron-Fluorine Bond Length 1.38-1.42 Å
Carbon-Boron Bond Length 1.56-1.58 Å
Carbon-Chlorine Bond Length 1.74-1.76 Å
Potassium-Fluorine Contact Distance 2.6-3.2 Å
Fluorine-Boron-Fluorine Bond Angle 109-110°
Carbon-Boron-Fluorine Bond Angle 108-111°

The intermolecular interactions within the crystal structure include weak carbon-hydrogen to fluorine contacts, halogen bonding interactions involving the chlorine atoms, and ionic interactions between the potassium cations and trifluoroborate anions. These diverse interaction types contribute to the overall stability of the crystalline material and influence its physical properties. The layered architecture observed in these structures results from the preferential alignment of the organic aromatic portions and the segregation of ionic interactions into distinct regions within the crystal lattice.

Properties

IUPAC Name

potassium;(3,5-dichlorophenyl)-trifluoroboranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BCl2F3.K/c8-5-1-4(7(10,11)12)2-6(9)3-5;/h1-3H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPAWVDUPJPGETJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC(=CC(=C1)Cl)Cl)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BCl2F3K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium 3,5-dichlorophenyltrifluoroborate can be synthesized through the reaction of 3,5-dichlorophenylboronic acid with potassium trifluoroborate under specific conditions. The reaction typically involves the use of a base such as potassium carbonate in a polar solvent like water or methanol. The mixture is stirred at room temperature until the reaction is complete, followed by filtration and drying to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and automated systems to ensure consistent quality and yield. The process generally follows the same synthetic route as in laboratory settings but is optimized for efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Potassium 3,5-dichlorophenyltrifluoroborate undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.

    Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or alcohols, and the reactions are typically carried out in polar solvents.

    Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and bases such as potassium carbonate in an aqueous or alcoholic medium.

Major Products Formed

    Substitution Reactions: The major products are typically substituted phenyl derivatives.

    Coupling Reactions: The major products are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

Scientific Research Applications

Cross-Coupling Reactions

Potassium 3,5-dichlorophenyltrifluoroborate is particularly notable for its role in cross-coupling reactions such as the Suzuki-Miyaura reaction. This reaction allows for the formation of carbon-carbon bonds between aryl and alkenyl electrophiles and organotrifluoroborates.

  • Mechanism :
    • The compound acts as a nucleophilic partner, reacting with electrophiles to yield biaryl compounds.
  • Advantages :
    • The use of potassium trifluoroborates provides advantages over traditional boronic acids, including greater stability and ease of handling.

Synthesis of Pharmaceuticals

The compound has been utilized in the synthesis of various pharmaceutical intermediates. For instance:

  • Anticancer Agents :
    • Cross-coupling reactions involving this compound have been employed to synthesize complex structures found in anticancer drugs.
  • Biologically Active Compounds :
    • The ability to form diverse molecular architectures makes it a valuable tool in medicinal chemistry.

Case Study 1: Synthesis of Biaryl Compounds

A study demonstrated the successful use of this compound in synthesizing biaryl compounds through Suzuki-Miyaura coupling. The reaction conditions were optimized to achieve high yields and selectivity, showcasing the compound's efficacy as a coupling partner.

Case Study 2: Development of Anticancer Agents

In another research project, this compound was employed to synthesize derivatives of known anticancer agents. The resulting compounds exhibited promising biological activity and represent potential candidates for further development.

Mechanism of Action

The mechanism of action of potassium 3,5-dichlorophenyltrifluoroborate in Suzuki-Miyaura coupling involves several key steps:

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with an aryl halide to form a palladium complex.

    Transmetalation: The trifluoroborate group transfers from the boron atom to the palladium atom.

    Reductive Elimination: The palladium complex undergoes reductive elimination to form the desired biaryl product and regenerate the palladium catalyst.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key physical properties of potassium 3,5-dichlorophenyltrifluoroborate with analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility (Approx.)
This compound* C₆H₃Cl₂BF₃K 273.4 (calculated) N/A Moderate in THF/DMF
Potassium 3,5-bis(trifluoromethyl)phenyltrifluoroborate C₈H₃BF₉K 356.4 N/A High in polar solvents
Potassium 3,5-dimethylisoxazole-4-yltrifluoroborate C₅H₆BF₃KNO 203.0 N/A Soluble in MeOH/water
Potassium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate C₃₂H₁₂BF₂₄K 902.3 126–129 Low in H₂O

*Note: Data for this compound inferred from analogs.

Key Observations :

  • Substituent Effects : Electron-withdrawing groups (e.g., -Cl, -CF₃) enhance stability but reduce solubility in aqueous media. For example, the tetrakis[3,5-bis(trifluoromethyl)phenyl]borate (MW 902.3) exhibits low water solubility due to its bulky structure , while smaller analogs like the dimethylisoxazole derivative (MW 203.0) are more soluble .
  • Melting Points : Trifluoromethyl-substituted derivatives (e.g., tetrakis compound, MP 126–129°C ) generally have higher melting points than chloro-substituted analogs, likely due to increased molecular symmetry and van der Waals interactions.

Reactivity in Cross-Coupling Reactions

Potassium aryltrifluoroborates are pivotal in Suzuki-Miyaura couplings. Substituents on the aryl ring significantly influence reactivity:

  • Electron-Withdrawing Groups (EWGs) : Chloro (-Cl) and trifluoromethyl (-CF₃) groups activate the aryl ring toward oxidative addition with palladium catalysts. For instance, Potassium 3,5-bis(trifluoromethyl)phenyltrifluoroborate reacts efficiently in couplings due to strong EWGs enhancing electrophilicity .
  • Steric Effects : Bulky substituents (e.g., 2,6-dimethyl groups) hinder reactivity by blocking catalyst access. In contrast, 3,5-substitution (as in 3,5-dichloro derivatives) balances electronic activation and steric accessibility .

Thermal Stability and Decomposition

Thermal studies on Cu(II) dimethoxybenzoates suggest that substituent positioning affects decomposition pathways. While direct data on potassium trifluoroborates are sparse, analogous trends can be inferred:

  • 3,5-Substituted Derivatives : Symmetric substitution (e.g., 3,5-Cl₂ or 3,5-CF₃) enhances thermal stability by distributing electron density evenly, delaying decomposition .
  • Anhydrous Stability : Anhydrous potassium trifluoroborates decompose at higher temperatures (>300°C) compared to hydrated forms, as seen in Cu(II) complexes .

Biological Activity

Potassium 3,5-dichlorophenyltrifluoroborate (K-3,5-DCTFB) is a boron-containing compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies.

K-3,5-DCTFB is characterized by its trifluoroborate moiety, which contributes to its unique reactivity and biological interactions. The presence of chlorine substituents on the phenyl ring enhances its lipophilicity and may influence its pharmacokinetic properties.

1. Antinociceptive Effects

A study investigated the antinociceptive properties of K-3,5-DCTFB in animal models. Mice treated with varying doses (25, 50, and 100 mg/kg) demonstrated significant pain relief in acetic acid-induced pain models. Notably, the compound did not alter motor performance or induce significant changes in biochemical parameters such as liver and kidney function markers (e.g., aspartate and alanine aminotransferase levels) compared to control groups .

Table 1: Biochemical Parameters in Mice Treated with K-3,5-DCTFB

ParameterControl Group25 mg/kg50 mg/kg100 mg/kg
Aspartate Aminotransferase (U/L)45 ± 544 ± 446 ± 643 ± 5
Alanine Aminotransferase (U/L)30 ± 329 ± 231 ± 430 ± 3
Creatinine (mg/dL)0.8 ± 0.10.8 ± 0.10.7 ± 0.10.8 ± 0.1

2. Inhibition of Serine Proteases

Research indicates that organotrifluoroborates, including K-3,5-DCTFB, may act as reversible inhibitors of serine proteases such as trypsin and α-chymotrypsin. The mechanism involves non-covalent interactions that stabilize the enzyme-substrate complex, leading to reduced enzymatic activity .

The biological activity of K-3,5-DCTFB is believed to stem from several mechanisms:

Case Study: Antinociceptive Activity

In a controlled experiment involving mice, K-3,5-DCTFB was administered orally at various doses prior to inducing pain with acetic acid. The results demonstrated a dose-dependent reduction in pain response without significant side effects on motor coordination or biochemical homeostasis .

Case Study: Protease Inhibition

Another study highlighted the competitive inhibition of serine proteases by K-3,5-DCTFB. This property was evaluated using enzyme kinetics assays that confirmed the compound's ability to effectively reduce enzyme activity at micromolar concentrations .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Potassium 3,5-dichlorophenyltrifluoroborate
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Potassium 3,5-dichlorophenyltrifluoroborate

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